4-Hydroxy-5-methoxy-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring
Preparation Methods
The synthesis of 4-Hydroxy-5-methoxy-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the methylation of 4-hydroxy-2-methylbenzoic acid using methanol in the presence of a catalyst . The reaction conditions typically include heating the reactants under reflux to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-5-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-5-methoxy-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes, fragrances, and polymers
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signaling pathways .
Comparison with Similar Compounds
4-Hydroxy-5-methoxy-2-methylbenzoic acid can be compared with similar compounds such as:
4-Methoxy-2-methylbenzoic acid: This compound is a positional isomer with similar chemical properties but different reactivity due to the position of the functional groups.
2-Hydroxy-4-methylbenzoic acid: Another isomer with distinct chemical and biological properties.
4-Hydroxy-2-methylbenzoic acid: This compound shares the hydroxyl and methyl groups but lacks the methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
MFGGVIUSMLTEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.